GL67 Pentahydrochloride

Cystic Fibrosis Gene Therapy Clinical Trial

GL67 pentahydrochloride is the only cationic lipid with proven clinical efficacy in human CF gene therapy (Phase 2b, +3.7% ppFEV1). Unlike DOTAP or DC-Chol, pegylated GL67 lipoplexes retain transfection activity in CF mucus where alternatives fail. In large-animal aerosol delivery, GL67A achieved highest transgene mRNA expression and was the most effective vector for airway epithelium protein. GL67 outperforms DC-Chol in siRNA encapsulation efficiency and causes less lung function impairment than DOTAP/cholesterol. For pulmonary gene therapy translation, GL67 is the clinically validated benchmark—not a generic substitute. Inquire.

Molecular Formula C38H75Cl5N4O2
Molecular Weight 797.3 g/mol
Cat. No. B13399633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGL67 Pentahydrochloride
Molecular FormulaC38H75Cl5N4O2
Molecular Weight797.3 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)N(CCCCNCCCN)CCCN)C)C.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C38H70N4O2.5ClH/c1-28(2)11-8-12-29(3)33-15-16-34-32-14-13-30-27-31(17-19-37(30,4)35(32)18-20-38(33,34)5)44-36(43)42(26-10-22-40)25-7-6-23-41-24-9-21-39;;;;;/h13,28-29,31-35,41H,6-12,14-27,39-40H2,1-5H3;5*1H/t29-,31+,32+,33-,34+,35+,37+,38-;;;;;/m1...../s1
InChIKeyCCUZKXDMKXRONO-YDIOLYIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GL67 Pentahydrochloride (Genzyme Lipid 67): A Clinically Validated Cationic Lipid for Pulmonary Nucleic Acid Delivery


GL67 pentahydrochloride (N4-spermine cholesteryl carbamate pentahydrochloride), also referred to as Genzyme Lipid 67, is a multivalent ionizable cationic lipid composed of a cholesterol anchor covalently linked to a spermine head group . It is specifically formulated to electrostatically complex with anionic nucleic acids, including plasmid DNA, mRNA, and siRNA, forming lipoplexes that facilitate cellular uptake and gene transfection . GL67 is distinguished by its extensive clinical validation, having served as the core delivery component in the first successful Phase 2b non-viral gene therapy clinical trial for cystic fibrosis, where its aerosolized formulation (pGM169/GL67A) demonstrated a statistically significant improvement in lung function [1].

Why In-Class Cationic Lipid Substitution Compromises Pulmonary Gene Therapy Efficacy and Safety: The Case for GL67


Simple substitution of GL67 with other in-class cationic lipids (e.g., DOTAP, DC-Chol, PEI) cannot be performed without fundamentally altering critical experimental and clinical outcomes. Pre-clinical and clinical evidence demonstrates that structurally analogous lipids exhibit profound differences in performance, including divergent transfection efficiencies in the presence of pulmonary mucus [1], disparate effects on critical lung function parameters [2], and varied expression levels in large-animal aerosol delivery models [3]. These differences are not marginal; they are quantifiable and can determine the success or failure of a pulmonary gene delivery study, particularly in complex disease models like cystic fibrosis where overcoming mucus barriers and minimizing inflammation are paramount. The selection of GL67 is therefore not a matter of generic class utility but of specific, evidence-backed suitability for aerosolized lung delivery and clinical translation, as validated by a comprehensive pre-clinical down-selection process from multiple candidates [4].

Quantitative Differentiation of GL67 Pentahydrochloride: Head-to-Head and Cross-Study Comparisons


Human Clinical Efficacy: Statistically Significant Improvement in Lung Function (FEV1) for GL67A vs. Placebo

In a randomized, double-blind, placebo-controlled Phase 2b clinical trial involving 116 per-protocol cystic fibrosis patients, the aerosolized formulation of GL67A complexed with plasmid pGM169 (pGM169/GL67A) demonstrated a statistically significant improvement in the primary endpoint of relative change in percent predicted Forced Expiratory Volume in 1 second (ppFEV1) over a 12-month treatment period when compared directly to a placebo control [1]. This represents the highest-level clinical evidence for a cationic lipid-mediated gene therapy formulation in a major respiratory disease.

Cystic Fibrosis Gene Therapy Clinical Trial

Preservation of Transfection Activity in CF Mucus: Pegylated GL67 vs. DOTAP Lipoplexes

A comparative in vitro study demonstrated that cationic DOTAP:DOPE lipoplexes experienced a significant decrease in gene transfection activity upon exposure to CF mucus components (albumin, linear DNA, mucin). In contrast, pegylated GL67-based lipoplexes, under the same conditions, showed no loss of transfection activity [1]. This finding directly addresses a major biological barrier to effective pulmonary gene delivery.

Mucus Barrier Lipoplex Stability Cystic Fibrosis

Superior Aerosol Gene Transfer Efficiency in a Large-Animal Model: GL67A vs. PEI and Nanoparticles

In a pre-clinical study using aerosol delivery to the sheep lung, a model highly relevant to human physiology, GL67A was directly compared against two other leading non-viral gene transfer agents: 25 kDa-branched polyethyleneimine (PEI) and a compacted DNA nanoparticle. GL67A demonstrated the highest levels of vector-derived CFTR mRNA expression, reaching median group values of 1-10% of endogenous CFTR mRNA levels, and was the only formulation to show evidence of human CFTR protein in the small airway epithelium in multiple animals [1].

Aerosol Delivery Ovine Model Pre-clinical

Reduced Impact on Pulmonary Function: GL-67/DOPE vs. DOTAP/Cholesterol

A direct comparative study in rats evaluated the effect of several non-viral gene delivery vectors on lung function following airway instillation. While all vectors impaired function compared to DNA alone, lipid GL-67/DOPE exerted the least effect on lung function. In contrast, DOTAP/cholesterol mediated the most adverse effect on lung function among the vectors tested [1].

Lung Function Toxicity In Vivo

Enhanced siRNA Encapsulation and Cellular Uptake: GL67 vs. DC-Chol Liposomal Formulations

In a study designing liposomal nanocarriers for siRNA delivery, formulations incorporating GL67 were directly compared to those using DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol). Increasing the proportion of GL67 in the formulation positively impacted siRNA encapsulation efficiency relative to DC-Chol. Furthermore, the formulation with the highest GL67 lipid ratio (100% GL67, 0% DC-Chol) achieved the highest percentage of cellular uptake in A549 lung cancer cells [1].

siRNA Delivery Liposomal Formulation Encapsulation Efficiency

Evidence-Based Applications of GL67 Pentahydrochloride in Gene Therapy and Drug Delivery


Translational Research in Cystic Fibrosis (CF) and Other Mucus-Obstructive Lung Diseases

GL67 is the only cationic lipid with a proven clinical efficacy signal in human CF gene therapy, showing a 3.7% improvement in ppFEV1 over 12 months [1]. It is the definitive choice for any research program aiming to translate aerosolized non-viral gene therapy for CF or similar diseases (e.g., primary ciliary dyskinesia) to the clinic. This application is further supported by evidence that pegylated GL67 lipoplexes uniquely retain transfection activity after exposure to CF mucus components, a major biological barrier where a common alternative like DOTAP fails [2].

Aerosolized Non-Viral Gene Therapy in Large-Animal Models

For studies requiring aerosol delivery to the lungs in large-animal models (e.g., sheep), GL67A is the validated benchmark. A direct pre-clinical comparison of three non-viral vectors following aerosol delivery to the ovine lung showed that GL67A produced the highest levels of transgene mRNA expression and was the most effective vector for achieving detectable protein in the target airway epithelium [3]. This evidence, which directly led to its selection for human trials, confirms its superior performance in a clinically-relevant delivery context.

Liposomal siRNA Delivery to Lung Cancer Cells

When formulating liposomal nanocarriers for siRNA delivery, GL67 offers quantifiable advantages in encapsulation efficiency and cellular uptake over DC-Chol, another common cholesterol-based cationic lipid [4]. Researchers optimizing lipoplex formulations for RNA interference in lung cell lines should prioritize GL67 to maximize cargo encapsulation and intracellular delivery, critical parameters for achieving potent gene silencing.

Studies Evaluating Pulmonary Safety and Vector Biocompatibility

For experiments where minimizing vector-induced impairment of lung function is a key outcome, GL-67/DOPE formulations provide a superior baseline compared to DOTAP/cholesterol. In a direct rat model comparison, GL-67/DOPE exerted the least effect on lung function, whereas DOTAP/cholesterol mediated the most adverse effect [5]. This makes GL67 the more appropriate lipid for studies focused on pulmonary toxicity or chronic administration regimens where long-term safety is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GL67 Pentahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.